molecular formula C10H9IN2 B1275560 1-Benzyl-4-iodo-1H-pyrazole CAS No. 50877-42-4

1-Benzyl-4-iodo-1H-pyrazole

Cat. No. B1275560
CAS RN: 50877-42-4
M. Wt: 284.1 g/mol
InChI Key: PVEYRBGIYMWFPB-UHFFFAOYSA-N
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Patent
US08557982B2

Procedure details

To a stirred suspension of 4-iodo-1H-pyrazole (1.50 g, 7.73 mmol) and potassium carbonate (2.67 g, 19.3 mmol) in acetone was added benzyl bromide (0.96 mL, 8.07 mmol) and the reaction was refluxed for 3 h. After cooling to room temperature the mixture was concentrated onto silica gel in vacuo and eluted through a short silica plug (sequential elution-hexane, 10% diethyl ether in hexanes) to provide the title compound as a white solid (2.12 g, 97% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CC(C)=O>[CH2:13]([N:4]1[CH:3]=[C:2]([I:1])[CH:6]=[N:5]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
2.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated onto silica gel in vacuo
WASH
Type
WASH
Details
eluted through a short silica plug (sequential elution-hexane, 10% diethyl ether in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.